molecular formula C10H7BrO2 B13573259 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde

Cat. No.: B13573259
M. Wt: 239.06 g/mol
InChI Key: WKZHBIUBCBGKMV-UHFFFAOYSA-N
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Description

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C10H7BrO2 It is a derivative of benzaldehyde, where the benzene ring is substituted with a bromine atom at the 3-position and a prop-2-yn-1-yloxy group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde typically involves the nucleophilic substitution reaction of 3-bromo-5-hydroxybenzaldehyde with propargyl bromide. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: 3-Bromo-5-(prop-2-yn-1-yloxy)benzoic acid.

    Reduction: 3-Bromo-5-(prop-2-yn-1-yloxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The prop-2-yn-1-yloxy group can participate in click chemistry reactions, enabling the compound to be used in bioconjugation and labeling studies .

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but lacks the aldehyde group.

    3-Bromo-5-chloro-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure with an additional chlorine atom.

    3-(Prop-2-yn-1-yloxy)benzaldehyde: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-5-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both the bromine atom and the prop-2-yn-1-yloxy group on the benzene ring, which imparts distinct chemical reactivity and potential for diverse applications in synthesis and research.

Properties

Molecular Formula

C10H7BrO2

Molecular Weight

239.06 g/mol

IUPAC Name

3-bromo-5-prop-2-ynoxybenzaldehyde

InChI

InChI=1S/C10H7BrO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h1,4-7H,3H2

InChI Key

WKZHBIUBCBGKMV-UHFFFAOYSA-N

Canonical SMILES

C#CCOC1=CC(=CC(=C1)C=O)Br

Origin of Product

United States

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